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JAK2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Gandotinib

CAS No.: 1229236-86-5

Cat. No.: S548077

Mechanism of Action and Selectivity Profile

Gandotinib is a small-molecule inhibitor designed to target the constitutively active JAK-STAT signaling

pathway in MPNs. The table below summarizes its core mechanistic attributes.

Feature Description
Primary Target Janus kinase 2 (JAK2) [1] [2]
Binding Mode ATP-competitive, binding the kinase domain in its active conformation (Type |

inhibitor) [3] [2]

Key Selectivity Preferential inhibition of mutant JAK2V617F over wild-type JAK2 [1]
Additional Minor activity against STAT3 [4]
Inhibition

The JAK2V617F mutation is a key driver in most MPNs [5]. By competitively binding to the ATP-binding
site of JAK2, gandotinib blocks the phosphorylation and subsequent activation of downstream STAT

proteins (particularly STAT5), halting the transduction of signals for cell proliferation and survival [1].
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Gandotinib preferentially inhibits constitutive JAK2-STAT signaling in MPNs.

Quantitative Pharmacological & Clinical Data

The potency and clinical effects of gandetinib have been characterized through biochemical, cellular, and

clinical studies.

Value /

Parameter Sl Context /| Model

Biochemical & Cellular ICso

JAK2V617F signaling 20nM Ba/F3-JAK2V617F cells (pSTAT5)
[1]

JAK2V617F proliferation 55 nM Ba/F3-JAK2V617F cells [1]

Wild-type JAK2 signaling 1183 nM IL-3 stimulated Ba/F3 cells [1]

Clinical Pharmacokinetics

Time to Cmax ~4 hours After single & multiple doses [5]

Half-life (Day 1) ~6 hours Mean value [5]

Clinical Efficacy (Phase 1/2)

Recommended Phase 2 Dose 120 mg Orally, once daily [5]

Spleen Response (=50% reduction) 63% (20/32) Evaluable MF patients [5]

Symptom Response (=50% reduction in 52% (11/21) At 12 weeks (=120 mg) [5]

TSS)

Overall Response Rate (Phase 2, ORR)
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Value /

Parameter o Context /| Model
Finding

Polycythemia Vera (JAK2V617F+) 95% [6]

Essential Thrombocythemia (JAK2V617F+) 90.5% [6]

Myelofibrosis (JAK2V617F+) 9.1% [6]

Key Experimental Protocols

For researchers aiming to validate or build upon these findings, the core methodologies from key studies are

outlined below.

In Vitro JAK2-STATS5 Pathway Cell-Based Assay [1]

e Purpose: To measure the inhibition of JAK2-mediated phosphorylation of STATS.
e Cell Line: Ba/F3 cells expressing constitutively active JAK2V617F.
e Procedure:
o Plate cells in 96-well plates.
o Treat with serial dilutions of the test compound (e.g., 0.001-20 uM) for 5 hours.
o Lyse cells and transfer lysates to a 384-well Proxiplate.
o Incubate with an AlphaScreen SureFire reaction mixture for 2 hours to detect phosphorylated
STAT5 (pSTATS).
o Read plates using an EnVision or similar plate reader (Ex680 nm, Em520-620 nm).
o Calculate ICso values using a four-parameter logistic curve fit.

In Vivo Target Inhibition Assay [1]

e Purpose: To assess dose-dependent inhibition of JAK2V617F signaling in vivo.
¢ Model: Severe combined immunodeficiency (SCID) mice with Ba/F3-JAK2V617F ascitic tumors.
e Procedure:
o Implant Ba/F3-JAK2V617F-GFP cells intraperitoneally and allow ascitic tumors to develop for 7
days.
o Administer a single dose of gandotinib (e.g., 2.5-80.0 mg/kg) via oral gavage.
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(e]

Collect ascitic tumor cells 30 minutes post-dose.

[¢]

Fix cells and stain with a fluorescent antibody against pSTATS (pY694).

Analyze pSTATS levels using flow cytometry.

Perform statistical analysis (e.g., one-way ANOVA) and calculate the TEDso (dose causing 50%
target engagement).

[¢]

[e]

Safety and Tolerability Profile

Based on clinical trials, the safety profile of gandetinib is characterized by:

¢ Most Common Adverse Events: Primarily low-grade diarrhea (55.3%) and nausea (42.1%) [5].

e Grade 3/4 Events: The most frequent drug-related severe events were anemia (11.6%),
hyperuricemia (3.2%), fatigue (2.9%), and diarrhea (2.2%) [6].

¢ Important Risk: A notable risk is the development of tumor lysis syndrome, observed in 16% of
patients in one trial [4]. This informed study protocol amendments, including the use of a lead-in
dosing period and prophylactic allopurinol [5].

e Dose-Limiting Toxicities (DLTs): Increased blood creatinine and hyperuricemia determined the
Maximum Tolerated Dose (MTD) to be 120 mg daily [5].

Interpretation and Research Implications

e Therapeutic Niche: Gandotinib's preferential inhibition of JAK2V617F suggests potential for
targeting the mutant clone with a wider therapeutic window, potentially sparing wild-type JAK2
function [1]. It has shown efficacy in patients who had failed prior ruxolitinib therapy [6].

¢ Clinical Status: It remains an investigational drug and has not received global regulatory approval
for commercial use. A Phase 2 trial specifically for MPN patients who had failed ruxolitinib has been
completed [4] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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